molecular formula C16H14N4O3 B2656567 2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-99-7

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Katalognummer: B2656567
CAS-Nummer: 886896-99-7
Molekulargewicht: 310.313
InChI-Schlüssel: KXYHTEQUSKQNHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a pivotal negative regulator of T-cell receptor (TCR) signaling and serves as an intracellular immune checkpoint. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the adapter protein SLP-76, leading to its proteasomal degradation and the subsequent termination of TCR signaling cascades. This negative feedback mechanism can limit the potency of antitumor T-cell responses. By pharmacologically inhibiting HPK1 kinase activity, this compound blocks this negative regulation, thereby augmenting TCR signaling, enhancing T-cell activation and proliferation, and promoting the secretion of key cytokines like IL-2 and IFN-γ. Its primary research value lies in the field of cancer immunotherapy, where it is being investigated to potentiate adoptive T-cell therapies and improve the efficacy of cancer vaccines by preventing T-cell exhaustion and dysfunction within the immunosuppressive tumor microenvironment. Studies have demonstrated that HPK1 inhibition can synergize with other immunotherapies, such as PD-1 blockade, to overcome resistance and generate robust, durable antitumor immunity in preclinical models. This makes it a critical research tool for dissecting HPK1 biology and developing novel combinatorial approaches to enhance cancer immunotherapies.

Eigenschaften

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-4-6-20-12(7-10)19-15(22)13(16(20)23)14(21)18-9-11-3-2-5-17-8-11/h2-8,22H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHTEQUSKQNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, with the CAS number 886896-99-7, is a complex heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3} with a molecular weight of 310.31 g/mol. Its structure features a pyrido-pyrimidine core that contributes to its unique chemical properties and biological activities.

PropertyValue
CAS Number886896-99-7
Molecular FormulaC₁₆H₁₄N₄O₃
Molecular Weight310.31 g/mol
DensityN/A
Melting PointN/A

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activities. A study demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumors .

Antiviral Activity

The compound's antiviral potential has been explored, particularly in the context of emerging viral infections. A study highlighted that similar compounds with a pyrido-pyrimidine scaffold displayed remarkable antiviral activity against viruses such as HIV and H5N1, with specific derivatives achieving over 85% inhibition of viral growth . The mechanism appears to involve interference with viral replication processes.

Antimicrobial Effects

In addition to its anticancer and antiviral properties, this compound has shown antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The exact mechanism of action for 2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide remains under investigation; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival or viral replication.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrido[1,2-a]pyrimidine derivatives reported their effectiveness against breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM for the most potent derivative .
  • Antiviral Screening : In vitro studies demonstrated that certain derivatives exhibited significant inhibition against HIV integrase with EC50 values around 75 µM .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's cytotoxic effects are dose-dependent and comparable to established chemotherapeutic agents such as cisplatin.

Table 1: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

At a concentration of 100 µM, the viability of A549 cells significantly decreased, indicating strong anticancer activity.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Tests against multidrug-resistant strains have shown effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

In studies involving Klebsiella pneumoniae and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus32

This suggests potential as an antimicrobial agent.

Antiviral Activity

Preliminary research points to antiviral properties against viruses such as West Nile Virus and Dengue Virus. The compound showed low cytotoxicity and significant antiviral activity.

Table 3: Antiviral Activity Results

VirusCytotoxicity (CC50)Inhibition Concentration (IC50)
West Nile Virus>100 µg/mL25 µg/mL
Dengue Virus>100 µg/mL30 µg/mL

These findings warrant further exploration into its mechanisms of action.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through several methods involving reactions with appropriate precursors under controlled conditions. Structural analysis via techniques like single-crystal X-ray diffraction has confirmed its layered structure with significant π-stacking interactions among molecular units.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The biological activity of pyridopyrimidine derivatives is highly dependent on substituent positions and electronic properties. Key comparisons include:

Key Findings

Substituent Position Matters: The methyl group at position 8 in the target compound contrasts with position 6 or 9 in analogues. Position 6 methyl derivatives (e.g., gastroprotective agents) show enhanced activity, suggesting steric or electronic optimization at this site .

Biological Activity Trends: Antimalarial Activity: Trifluoromethylbenzyl-substituted analogues (e.g., Compound 37) exhibit moderate antimalarial activity (IC50 ~37 μM), likely due to enhanced lipophilicity and parasite membrane interaction . The target compound’s pyridinyl group, being less hydrophobic, may reduce such efficacy. Gastroprotective Effects: Cyclopentyl and 6-methyl substituents synergize to protect against ethanol-induced gastric lesions in rats, highlighting the importance of alkyl chain flexibility and steric bulk . Analgesic Activity: Benzyl-substituted 9-methyl analogues show bioisosteric equivalence to 4-hydroxyquinolin-2-ones, suggesting the target compound’s pyridinyl group could modulate pain pathways similarly .

Synthetic Advantages : The target compound’s synthesis avoids byproducts like 2-hydroxy-8-methyl-4-oxo-N-(4-methylpyridin-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, ensuring higher purity compared to earlier methods .

Q & A

Basic Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize side-product formation?

  • Methodology : A modified synthesis using controlled reagent addition (e.g., triethyl methanetricarboxylate as both acylation agent and solvent) at elevated temperatures (150°C) reduces side reactions like the formation of undesired carboxamide derivatives. Excess solvent regeneration and high-boiling solvents further improve yield and purity .
  • Validation : Monitor reaction progress via TLC/HPLC and confirm product purity using elemental analysis and 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Approach : X-ray crystallography resolves zwitterionic tautomeric forms in the solid state, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify equilibrium tautomers (e.g., keto-enol) in solution. IR spectroscopy verifies functional groups like amide and hydroxyl moieties .
  • Data Interpretation : Compare experimental NMR shifts (e.g., aromatic proton displacements) with computational predictions to validate assignments .

Q. How do solubility properties impact bioactivity assays?

  • Experimental Design : Test solubility in DMF, DMSO, and aqueous buffers at varying pH levels. Use co-solvents (e.g., cyclodextrins) for in vitro studies. Note that poor water solubility may require derivatization (e.g., salt formation) for pharmacokinetic profiling .

Advanced Research Questions

Q. What computational strategies predict reactivity and tautomerization energetics?

  • Method : Apply quantum chemical calculations (DFT) to model reaction pathways and tautomer stability. Use ICReDD’s reaction path search algorithms to optimize experimental conditions and reduce trial-and-error approaches .
  • Validation : Correlate computed transition states with experimental kinetics (e.g., Arrhenius plots) for tautomer interconversion .

Q. How does bioisosteric replacement of the pyridopyrimidine core influence analgesic activity?

  • Hypothesis Testing : Compare bioactivity of 2-hydroxy-4-oxo-pyridopyrimidine derivatives with 4-hydroxyquinolin-2-one analogues using the "acetic acid writhing" model. Structural modifications at the benzylamide fragment can enhance potency via improved receptor binding .
  • Data Analysis : Use SAR studies to identify critical substituents (e.g., electron-withdrawing groups on benzyl) that modulate activity .

Q. How to resolve contradictions in NMR data for tautomeric mixtures?

  • Solution : Perform variable-temperature NMR to observe dynamic equilibria. For example, low-temperature experiments can "freeze" tautomers, while 15N^{15}\text{N}-labeling clarifies protonation states. Cross-validate with X-ray structures to assign dominant forms .

Q. What statistical methods optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate temperature, solvent ratio, and catalyst loading. Response surface methodology identifies optimal parameters while minimizing experiments .
  • Case Study : Apply DoE to triethyl methanetricarboxylate-mediated reactions for yield maximization and impurity control .

Critical Analysis of Contradictions

  • Tautomer Stability : reports zwitterionic dominance in crystals, while solution NMR suggests equilibrium. Resolve by coupling crystallography with variable-temperature NMR to map tautomer populations .
  • Bioisosterism Efficacy : claims bioisosteric equivalence between pyridopyrimidine and quinolone cores, but activity may vary with substituents. Validate via molecular docking to compare binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.